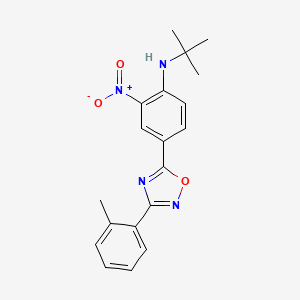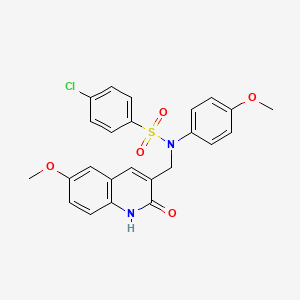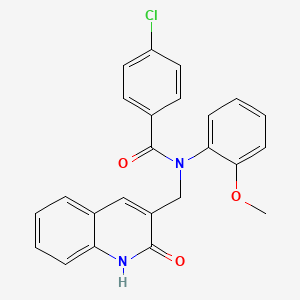
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as ML277, is a small molecule inhibitor of the ion channel Kv7.1. This compound has been found to have potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the inhibition of the Kv7.1 ion channel, which is responsible for regulating the flow of potassium ions across cell membranes. By blocking this channel, this compound can restore normal heart rhythm, reduce seizures, and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cardiac arrhythmias, this compound can restore normal heart rhythm by reducing the activity of the Kv7.1 ion channel. In epilepsy, this compound can reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its high potency and selectivity for the Kv7.1 ion channel. This allows for precise targeting of the ion channel and reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research is the development of more potent and selective inhibitors of the Kv7.1 ion channel. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as hypertension and diabetes. Additionally, research can be conducted to explore the use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a small molecule inhibitor of the Kv7.1 ion channel that has potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer. Its mechanism of action involves the inhibition of the ion channel, which can restore normal physiological functions. While there are limitations to its use in lab experiments, ongoing research is exploring its potential for future therapeutic applications.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves a multistep process that includes the reaction of 2-hydroxy-6-methoxyquinoline with 3-bromopropylbenzamide, followed by the addition of lithium bis(trimethylsilyl)amide. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiac arrhythmias, this compound has been found to be effective in restoring normal heart rhythm by blocking the ion channel Kv7.1. In epilepsy, this compound has been shown to reduce seizures by inhibiting the activity of the Kv7.2/7.3 ion channels. In cancer, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-10-24(22(26)16-7-5-6-15(2)11-16)14-18-12-17-13-19(27-3)8-9-20(17)23-21(18)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMHHMMGMNNGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


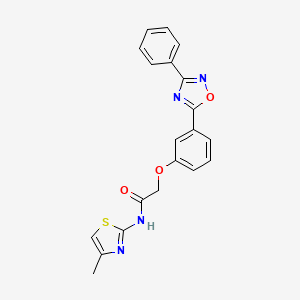

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
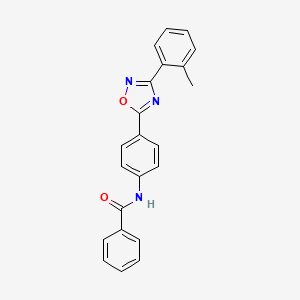
![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

